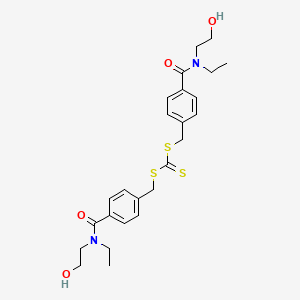
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate is a chemical compound with the molecular formula C25H32N2O4S3 and a molecular weight of 520.73 g/mol . It is primarily used in research and industrial applications, particularly in the field of polymer science for RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization .
Méthodes De Préparation
The synthesis of Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate involves multiple steps. One common synthetic route includes the reaction of 4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl chloride with carbon disulfide and a base to form the trithiocarbonate structure . The reaction conditions typically involve maintaining a controlled temperature and using inert atmosphere conditions to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trithiocarbonate group into thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trithiocarbonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate is widely used in scientific research, particularly in:
Polymer Chemistry: It serves as a chain transfer agent in RAFT polymerization, allowing for precise control over polymer chain length and architecture.
Biological Studies: The compound is used in the synthesis of biocompatible polymers for drug delivery systems and tissue engineering.
Industrial Applications: It is employed in the production of specialty polymers with tailored properties for various industrial uses.
Mécanisme D'action
The mechanism of action of Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a mediator, allowing for the controlled growth of polymer chains by transferring the active radical species between polymer chains . This process ensures uniform polymer chain lengths and reduces the occurrence of unwanted side reactions .
Comparaison Avec Des Composés Similaires
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate is unique due to its specific structure and functionality. Similar compounds include:
- 4-Cyano-4-dodecylsulfanylcarbothioylsulfanylpentanoic acid
- Ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-phenylacetate
- 1-cyanoethyl dodecyl carbonotrithioate
- Tert-butyl dodecyl carbonotrithioate
These compounds share similar trithiocarbonate functionalities but differ in their specific substituents and applications . This compound stands out due to its use in RAFT polymerization and its specific molecular structure .
Propriétés
Formule moléculaire |
C25H32N2O4S3 |
|---|---|
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
N-ethyl-4-[[4-[ethyl(2-hydroxyethyl)carbamoyl]phenyl]methylsulfanylcarbothioylsulfanylmethyl]-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C25H32N2O4S3/c1-3-26(13-15-28)23(30)21-9-5-19(6-10-21)17-33-25(32)34-18-20-7-11-22(12-8-20)24(31)27(4-2)14-16-29/h5-12,28-29H,3-4,13-18H2,1-2H3 |
Clé InChI |
FGVWDNVWHLESAV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCO)C(=O)C1=CC=C(C=C1)CSC(=S)SCC2=CC=C(C=C2)C(=O)N(CC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


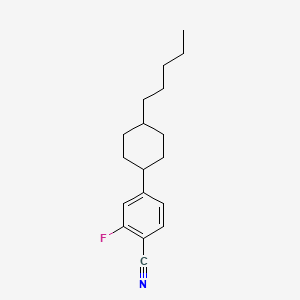
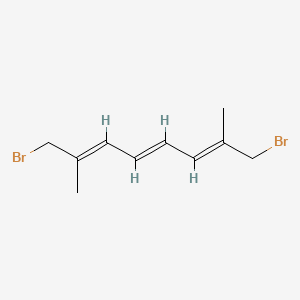
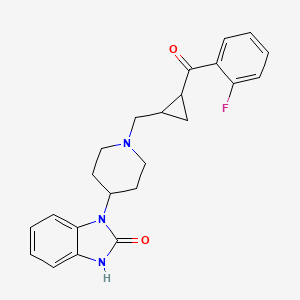

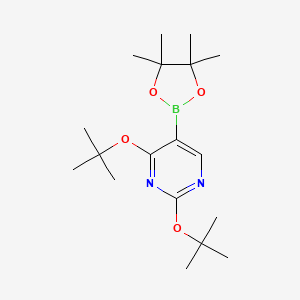
![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)
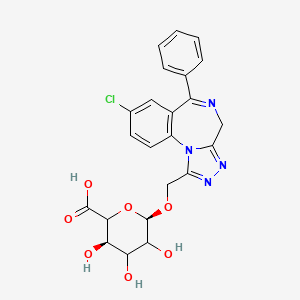
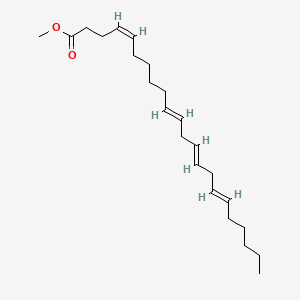

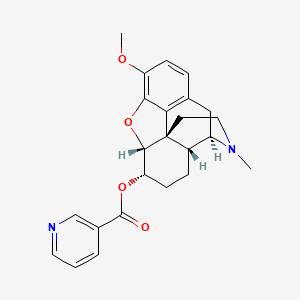
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)
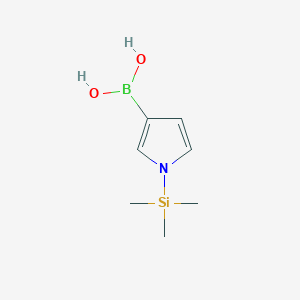
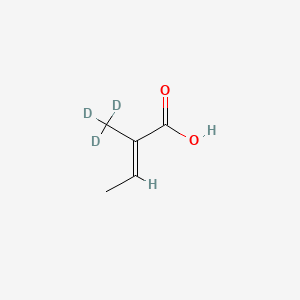
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
